1-Azido-3,6,9,12-tetraoxaeicosane
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Overview
Description
It is characterized by the presence of an azide group and multiple ether linkages, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-3,6,9,12-tetraoxaeicosane typically involves the reaction of a polyethylene glycol derivative with sodium azide. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group, such as a halide, on the polyethylene glycol derivative.
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Chemical Reactions Analysis
Types of Reactions
1-Azido-3,6,9,12-tetraoxaeicosane undergoes various types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions, particularly with alkynes, to form triazoles. This reaction is often catalyzed by copper(I) ions.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Click Chemistry: Copper(I) sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) in solvents like DMSO or acetonitrile
Major Products Formed
Click Chemistry: Triazoles
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Azido-3,6,9,12-tetraoxaeicosane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Azido-3,6,9,12-tetraoxaeicosane primarily involves its reactivity with other molecules through the azide group. In click chemistry, the azide group reacts with alkynes to form triazoles, a reaction that is highly efficient and specific. This reactivity is leveraged in various applications, from bioconjugation to material science .
Comparison with Similar Compounds
Similar Compounds
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
- 11-Azido-3,6,9-trioxaundecan-1-amine
- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
- O-(2-Aminoethyl)-O′-(2-azidoethyl)pentaethylene glycol
Uniqueness
1-Azido-3,6,9,12-tetraoxaeicosane is unique due to its specific chain length and the presence of multiple ether linkages, which provide flexibility and solubility in various solvents. These properties make it particularly suitable for applications in click chemistry and bioconjugation, where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O4/c1-2-3-4-5-6-7-9-20-11-13-22-15-16-23-14-12-21-10-8-18-19-17/h2-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSSIGSIXLUUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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